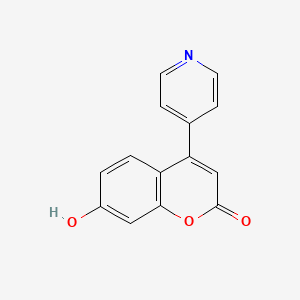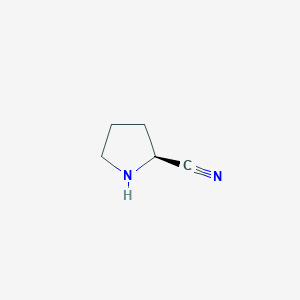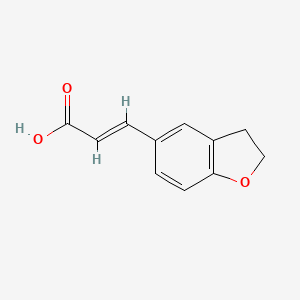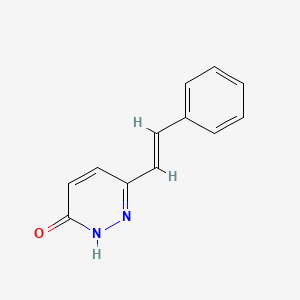
N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of N’-Hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide are currently under investigation. The compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Mode of Action
Biochemical Pathways
Given its use in proteomics research
Result of Action
Analyse Biochimique
Biochemical Properties
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with proteases and other enzymes involved in protein degradation and modification. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis. Threshold effects are observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing the levels of metabolites and the overall metabolic flux. The compound can modulate the activity of key metabolic enzymes, thereby affecting the synthesis and degradation of important biomolecules within the cell .
Transport and Distribution
The transport and distribution of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide typically involves the reaction of 4-(1,3-oxazol-5-yl)benzenecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar in structure but with different functional groups.
(Z)-N’-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide: A closely related compound with similar properties.
Uniqueness
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10(13-14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6,14H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHITYCWDSCAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=CO2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420738 | |
| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860649-01-0 | |
| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B1310102.png)


![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)







![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)


